

Comparative analysis of different synthetic methods for Pyrido[2,3-d]pyrimidines

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Compound of Interest

Compound Name: *Pyrido[2,3-d]pyrimidine*

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A Comparative Guide to the Synthetic Strategies for Pyrido[2,3-d]pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The **pyrido[2,3-d]pyrimidine** scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities, including anticancer, antibacterial, and kinase inhibitory properties. The efficient synthesis of this core structure is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of various synthetic methodologies for the preparation of **pyrido[2,3-d]pyrimidines**, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Major Synthetic Strategies

The synthesis of **pyrido[2,3-d]pyrimidines** can be broadly categorized into several key strategies, with one-pot multi-component reactions (MCRs) being one of the most prominent due to their efficiency and atom economy. Other significant methods include microwave-assisted synthesis, which often leads to reduced reaction times and increased yields, and the use of green catalysts, which aligns with the principles of sustainable chemistry.

Key Approaches:

- One-Pot Multi-component Reactions (MCRs): These reactions involve the combination of three or more reactants in a single step to form the desired product, avoiding the need for isolation of intermediates. A common MCR for **pyrido[2,3-d]pyrimidines** involves the condensation of an aminopyrimidine (often a 6-aminouracil derivative), an aldehyde, and an active methylene compound like malononitrile.
- Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate the rate of reaction, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating methods.[\[1\]](#)
- Green Catalysis: Environmentally benign catalysts, such as lactic acid, and novel catalytic systems like magnetic nanoparticles, are increasingly being employed to develop more sustainable synthetic routes.[\[2\]](#) These methods often utilize greener solvents like water or are performed under solvent-free conditions.
- Friedländer Annulation: This classical method for quinoline synthesis can be adapted for the preparation of the pyridine ring of the **pyrido[2,3-d]pyrimidine** system, typically by reacting a 2-aminopyrimidine derivative bearing a carbonyl group with a compound containing an activated methylene group.

Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on several factors, including the desired substitution pattern, required scale, and available resources. The following tables provide a quantitative comparison of different catalytic systems and reaction conditions for the synthesis of various **pyrido[2,3-d]pyrimidine** derivatives.

Table 1: One-Pot Three-Component Synthesis of 7-Aminopyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives

Catalyst	Starting Materials	Solvent	Temperature (°C)	Time	Yield (%)
Lactic Acid (15 mol%)[2]	6-Amino-1,3-dimethyluracil, Aromatic, Aldehyde, Malononitrile	Solvent-free	90	25-45 min	85-95
Bismuth(III) Triflate (10 mol%)[3]	6-Amino-1,3-dimethyluracil, Aromatic, Aldehyde, Malononitrile	Ethanol	80	Not Specified	High
Diammonium Hydrogen Phosphate (DAHP) (10 mol%)	4(6)-Aminouracil, Aromatic, Aldehyde, Malononitrile	Aqueous Ethanol	Reflux	Not Specified	82-95
Microwave Irradiation (No Catalyst)	4(6)-Aminouracil, Aromatic, Aldehyde, Malononitrile	DMF	MW (250W)	5-10 min	82-95

Table 2: Synthesis of Indenopyrido[2,3-d]pyrimidine Derivatives

Catalyst	Starting Materials	Solvent	Temperature (°C)	Time	Yield (%)
Nano- Fe ₃ O ₄ @SiO ₂ /SnCl ₄ (0.03 g)	6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehyde, 1,3-Indanedione	Water	70 (Reflux)	1.5-3 min	94-99
Nano- Fe ₃ O ₄ @SiO ₂ /SnCl ₄ (0.03 g)	6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehyde, 1,3-Indanedione	Water	70 (Ultrasound)	2 min	98

Detailed Experimental Protocols

Protocol 1: Lactic Acid Catalyzed Solvent-Free Synthesis of 7-Amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles[2]

A mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and lactic acid (15 mol%) is prepared. The mixture is stirred at 90°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with water to remove the lactic acid. The resulting solid product is collected by filtration and recrystallized from ethanol to afford the pure product.

Protocol 2: Microwave-Assisted Synthesis of 7-Amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles

In a microwave-safe vessel, a mixture of 4(6)-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) in dimethylformamide (DMF) is subjected to microwave irradiation at a maximum power of 250 W. The reaction is typically complete within 5-10 minutes. After cooling, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration, washed with water, and recrystallized to yield the final product.

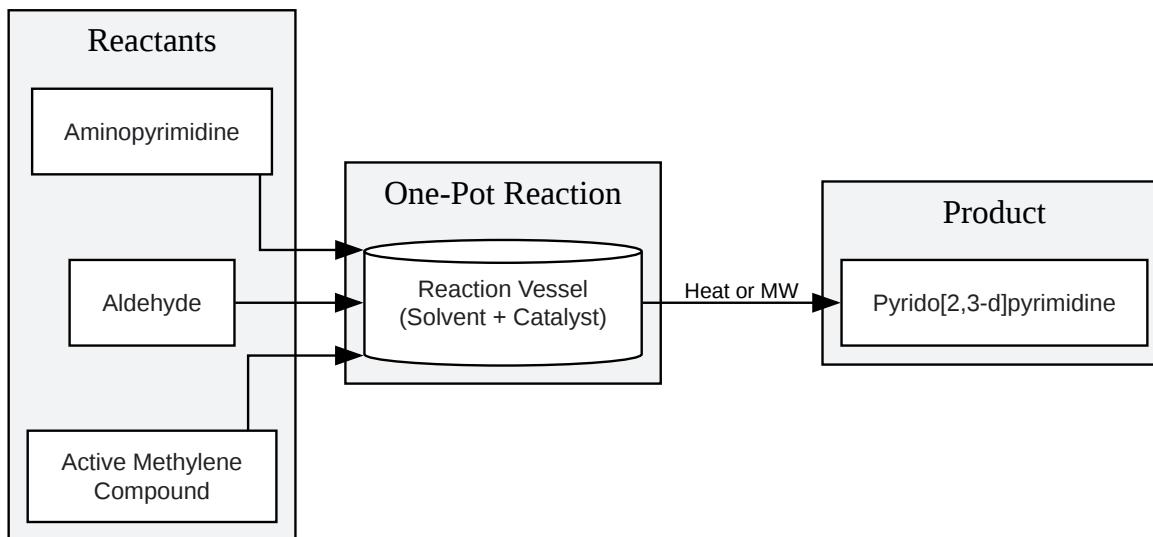
Protocol 3: Nano-Fe₃O₄@SiO₂/SnCl₄ Catalyzed Synthesis of Indenopyrido[2,3-d]pyrimidine Derivatives in Water[3]

A mixture of 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol), an aromatic aldehyde (1 mmol), 1,3-indanedione (1 mmol), and nano-Fe₃O₄@SiO₂/SnCl₄ (0.03 g) in water (8 mL) is heated to 70°C under reflux or in an ultrasonic cleaning unit. The reaction progress is monitored by TLC. After completion, the catalyst is separated using an external magnet. The reaction mixture is then cooled to room temperature and poured into cold water. The precipitated product is collected by filtration and purified.

Visualizations

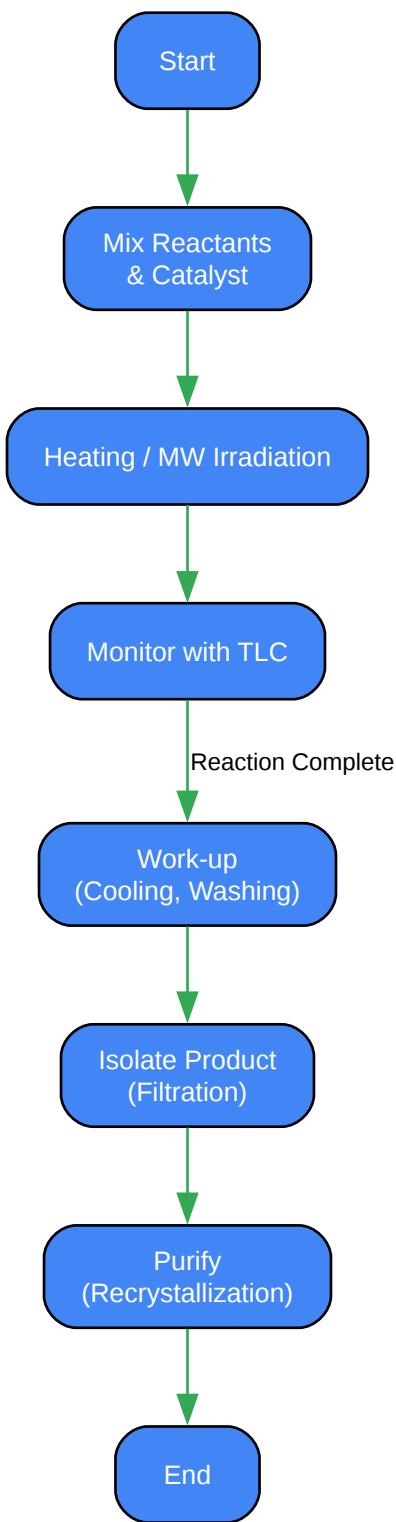
Synthetic Pathway and Experimental Workflow

The following diagrams illustrate a general one-pot synthesis of **pyrido[2,3-d]pyrimidines** and a typical experimental workflow.



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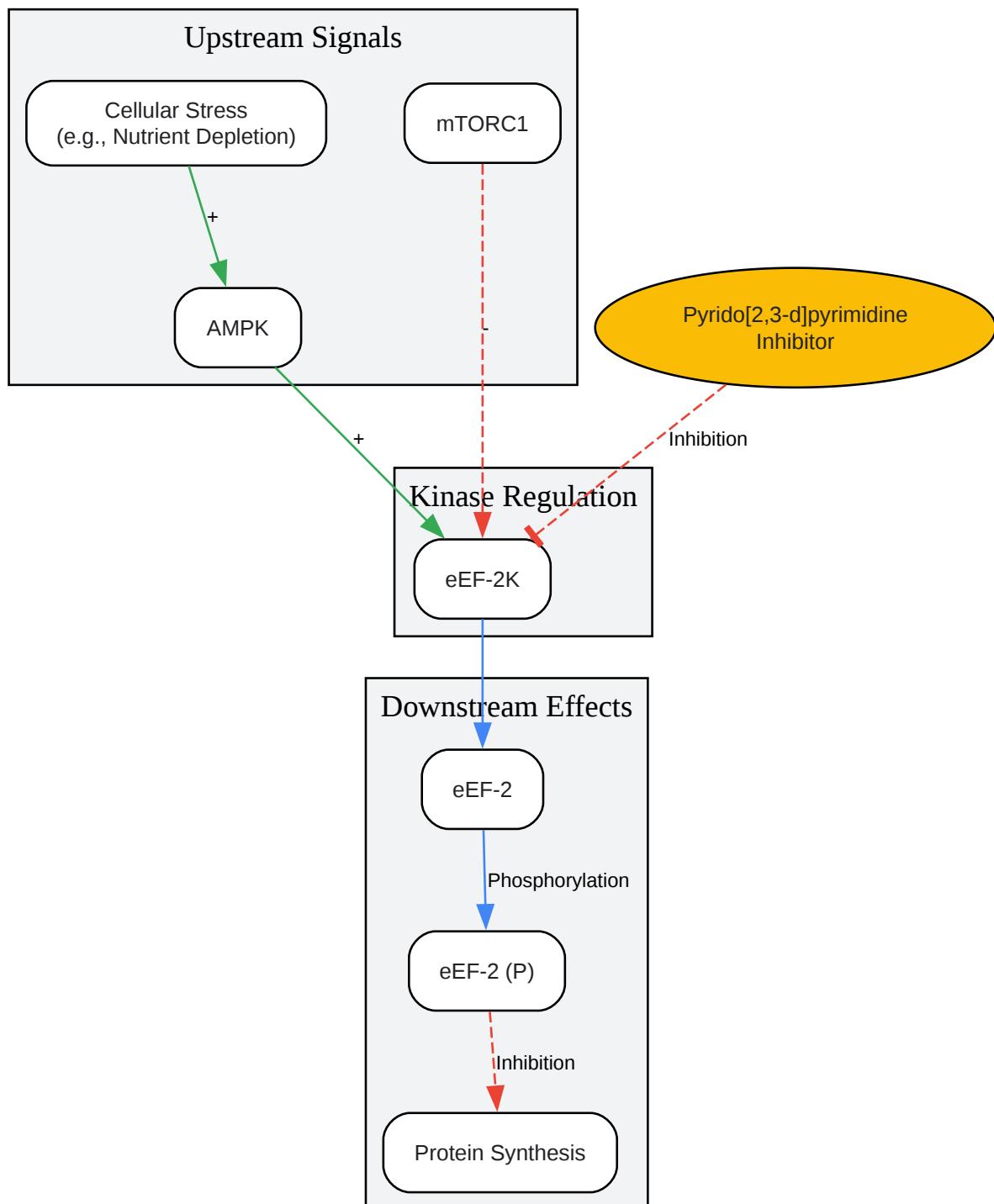
Caption: General one-pot synthesis of **Pyrido[2,3-d]pyrimidines**.

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Caption: Typical experimental workflow for synthesis.

eEF-2K Signaling Pathway

Certain **pyrido[2,3-d]pyrimidine** derivatives have been identified as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a key regulator of protein synthesis.^{[4][5]} The following diagram illustrates the signaling pathway involving eEF-2K and the point of inhibition by these compounds.

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Caption: Inhibition of the eEF-2K signaling pathway.

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